molecular formula C12H11NO4 B5805245 7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5805245
M. Wt: 233.22 g/mol
InChI Key: RVPWBHJNGZGABV-UHFFFAOYSA-N
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Description

7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Methoxylation: The hydroxyl group at the 7th position is converted to a methoxy group using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The methyl group at the 4th position is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.

    Amidation: The carboxylic acid is then converted to the corresponding carboxamide by reacting with methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: 7-hydroxy-N-methyl-2-oxo-2H-chromene-3-carboxamide.

    Reduction: 7-methoxy-N-methyl-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of fluorescent dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in inflammation and cancer cell proliferation.

    Pathways Involved: The inhibition of key enzymes in metabolic pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-methoxy-N-ethyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

    7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

7-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its methoxy group at the 7th position and carboxamide group at the 3rd position make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

7-methoxy-N-methyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-11(14)9-5-7-3-4-8(16-2)6-10(7)17-12(9)15/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPWBHJNGZGABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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